2,5-Dimethoxy-4'-methyl-1,1'-biphenyl
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Overview
Description
2,5-Dimethoxy-4’-methyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family It is characterized by the presence of two methoxy groups and a methyl group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-4’-methyl-1,1’-biphenyl typically involves the Friedel-Crafts alkylation reaction. This reaction uses an alkyl halide and a Lewis acid catalyst, such as aluminum chloride, to introduce the methyl group onto the biphenyl structure. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of 2,5-Dimethoxy-4’-methyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The biphenyl structure can be reduced to form cyclohexyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine, chlorine, and various alkyl halides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated biphenyls and alkylated derivatives.
Scientific Research Applications
2,5-Dimethoxy-4’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-4’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets. The methoxy groups and the biphenyl structure allow it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-methylamphetamine (DOM): A psychedelic compound with similar methoxy and methyl substitutions.
2,5-Dimethoxy-4-bromoamphetamine (DOB): Another psychedelic compound with a bromine substitution.
2,5-Dimethoxy-4-methylphenylcyclopropylamine (DMCPA): A lesser-known psychedelic drug.
Uniqueness
2,5-Dimethoxy-4’-methyl-1,1’-biphenyl is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
58005-86-0 |
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Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1,4-dimethoxy-2-(4-methylphenyl)benzene |
InChI |
InChI=1S/C15H16O2/c1-11-4-6-12(7-5-11)14-10-13(16-2)8-9-15(14)17-3/h4-10H,1-3H3 |
InChI Key |
GJLJFKDTYCSJHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
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